Nafimidone's Anticonvulsant Potency vs. Fluorenyl Analog 27 in the Mouse MES Model
In a direct head-to-head comparison, Nafimidone demonstrated an oral ED50 of 56 mg/kg in the mouse maximal electroshock (MES) seizure model. In contrast, a fluorenyl analog, compound 27 (1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone), was twice as potent with an oral ED50 of 25 mg/kg. [1]
| Evidence Dimension | Anticonvulsant Potency (MES Model) |
|---|---|
| Target Compound Data | po ED50 = 56 mg/kg |
| Comparator Or Baseline | Fluorenyl analog (Compound 27): po ED50 = 25 mg/kg |
| Quantified Difference | 2-fold lower potency for Nafimidone |
| Conditions | Mouse maximal electroshock (MES) seizure model; Oral (po) administration |
Why This Matters
This data establishes Nafimidone as the key comparator for this series, providing a benchmark for evaluating whether novel analogs achieve a potency advantage over the parent structure.
- [1] Robertson DW, Krushinski JH, Beedle EE, Leander JD, Wong DT, Rathbun RC. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. J Med Chem. 1986 Sep;29(9):1577-86. View Source
